molecular formula C12H9F3N4S B287357 6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287357
M. Wt: 298.29 g/mol
InChI Key: RUZMCHSVCPZLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medical research due to its unique properties. The compound is a heterocyclic compound that contains a triazole ring and a thiadiazole ring. It has been found to exhibit a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and signaling pathways in the body. It has also been found to bind to various receptors in the body, leading to its pharmacological effects.
Biochemical and Physiological Effects:
6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and modulate various neurotransmitter systems in the brain. The compound has also been found to exhibit antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its wide range of pharmacological activities. The compound has been found to exhibit activity against various targets in the body, making it a useful tool for studying various biological processes. However, one of the limitations of using the compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of new analogs of the compound with improved pharmacological properties. Another area of research is the study of the compound's effects on various signaling pathways in the body. Additionally, the compound's potential use in the treatment of various diseases, such as cancer and neurological disorders, could be further explored.

Synthesis Methods

The synthesis of 6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process. The starting material is 4-trifluoromethylphenyl hydrazine, which is reacted with ethyl cyanoacetate to form the intermediate product. The intermediate product is then reacted with thiosemicarbazide to form the final product.

Scientific Research Applications

6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a wide range of pharmacological activities. It has been studied for its potential use in the treatment of cancer, inflammation, and various neurological disorders. The compound has also been found to exhibit antibacterial and antifungal activities.

properties

Product Name

6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C12H9F3N4S

Molecular Weight

298.29 g/mol

IUPAC Name

6-ethyl-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H9F3N4S/c1-2-9-18-19-10(16-17-11(19)20-9)7-3-5-8(6-4-7)12(13,14)15/h3-6H,2H2,1H3

InChI Key

RUZMCHSVCPZLLE-UHFFFAOYSA-N

SMILES

CCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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